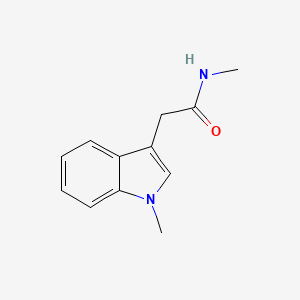
N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with methylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The resulting product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network essential for cell division .
類似化合物との比較
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide (Melatonin)
- N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
Uniqueness
N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound for further research and development .
生物活性
N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound notable for its biological activities, particularly as a potential anticancer agent. This article delves into its biological mechanisms, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features an indole structure, which is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound has a methyl group attached to the nitrogen atom of the indole and an acetamide functional group. Such structural characteristics contribute to its diverse biological activities, including interactions with cellular components such as tubulin.
The primary biological activity of this compound involves inhibiting tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in various cancer cell lines, positioning it as a candidate for anticancer therapy. Mechanistic studies indicate that this compound acts similarly to known tubulin inhibitors like colchicine, demonstrating dose-dependent effects on cell survival and proliferation .
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. The compound's effectiveness is highlighted in the following table:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, arrests in G2/M |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Similar action to colchicine |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency .
Structural Analogs and Comparative Studies
Research has also explored various structural analogs of this compound to assess their biological activities. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide | Contains pyrazole instead of an acetamide group | Potentially different biological activity due to pyrazole |
| N-(1-Methyl-1H-indol-3-y)methyl-2-(1H-triazol-1-yl)acetamide | Contains triazole instead of an acetamide group | Variations in biological activity compared to other derivatives |
| 5-Methoxy-2-methyl-3-indoleacetic acid | Features methoxy and different acetic acid structure | Distinct mechanism and target pathways in biological systems |
These analogs provide insights into how structural modifications can influence biological activity, emphasizing the importance of the indole ring's substitution pattern.
Cancer Treatment Potential
The ability of this compound to inhibit tubulin polymerization has prompted investigations into its use as a therapeutic agent for cancer treatment. In vitro studies have shown that it effectively induces apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells, suggesting a favorable therapeutic index.
Future Directions
Continued research is essential to further elucidate the specific molecular targets and pathways affected by this compound. Additionally, exploring its potential as a lead compound for new anticancer drugs could yield significant advancements in cancer therapy.
特性
CAS番号 |
56999-23-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
N-methyl-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-13-12(15)7-9-8-14(2)11-6-4-3-5-10(9)11/h3-6,8H,7H2,1-2H3,(H,13,15) |
InChIキー |
XUIFPIVEWCRDJK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















